4-Bromo-2-methyl-6-nitroaniline hydrobromide
CAS No.: 2206567-73-7
Cat. No.: VC6782425
Molecular Formula: C7H8Br2N2O2
Molecular Weight: 311.961
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206567-73-7 |
|---|---|
| Molecular Formula | C7H8Br2N2O2 |
| Molecular Weight | 311.961 |
| IUPAC Name | 4-bromo-2-methyl-6-nitroaniline;hydrobromide |
| Standard InChI | InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H |
| Standard InChI Key | NFZWJNJWUPOUNN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The parent compound, 4-bromo-2-methyl-6-nitroaniline, has the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.049 g/mol . The hydrobromide salt form adds a hydrogen bromide (HBr) molecule, resulting in the formula C₇H₈Br₂N₂O₂ and an approximate molecular weight of 312.96 g/mol. The structural backbone consists of a benzene ring substituted with bromine (-Br), methyl (-CH₃), nitro (-NO₂), and amino (-NH₂) groups, with the hydrobromide salt forming via protonation of the amine group .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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SMILES: CC1=CC(=CC(=C1N)N+[O-])Br (parent compound) .
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PSA (Polar Surface Area): 81.07 Ų, indicating moderate polarity .
The nitro group at the 6-position and bromine at the 4-position create steric and electronic effects that influence reactivity, particularly in electrophilic substitution reactions .
Synthesis and Manufacturing
Hydrobromide Salt Formation
The hydrobromide salt is likely formed by treating the free base with hydrobromic acid (HBr) in a polar solvent like ethanol or water. This protonation enhances solubility in aqueous media, a critical factor for pharmaceutical formulations .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Slightly soluble in water (0.1–1 mg/mL at 25°C) but highly soluble in hot methanol and dimethyl sulfoxide (DMSO) .
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Stability: Sensitive to oxidizing agents; requires storage in airtight containers under inert atmospheres .
The hydrobromide salt exhibits improved aqueous solubility due to ionic character, making it preferable for biological assays .
Applications in Pharmaceutical Research
Protein Kinase CK2 Inhibition
4-Bromo-2-methyl-6-nitroaniline is a key intermediate in designing CK2 inhibitors, which target Casein Kinase 2—a regulator of cell proliferation and apoptosis. The bromine and nitro groups enhance binding affinity to the ATP-binding pocket of CK2, as demonstrated in docking studies .
Hybrid Analog Development
The compound has been used to synthesize telmisartan-glitazone hybrids for metabolic syndrome treatment. These hybrids combine angiotensin receptor blockade (telmisartan) with PPAR-γ activation (glitazones), leveraging the nitroaniline scaffold for structural diversity .
Antibacterial and Antifungal Agents
Derivatives of bromonitroanilines show moderate activity against Staphylococcus aureus and Candida albicans, attributed to the electron-withdrawing nitro group disrupting microbial cell membranes .
Industrial and Regulatory Status
Regulatory Compliance
Complies with REACH and TSCA regulations. No FDA approvals exist for the hydrobromide form, though preclinical studies are ongoing .
Future Directions and Research Gaps
Structural Optimization
Modifying the methyl or nitro groups could improve pharmacokinetic properties. For example, replacing the nitro group with a sulfonamide may reduce toxicity while retaining bioactivity .
Salt Form Screening
Comparative studies of hydrochloride, sulfate, and hydrobromide salts could identify optimal formulations for drug delivery.
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